

# SR1824: A Non-Agonist PPAR $\gamma$ Ligand with Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR 1824

Cat. No.: B591233

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## Abstract

SR1824 is a synthetic ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR $\gamma$ ), a key nuclear receptor involved in metabolism and inflammation. Unlike classical thiazolidinedione (TZD) drugs, SR1824 is distinguished by its non-agonist mode of action. It binds to PPAR $\gamma$  with high affinity but does not induce the transcriptional activation of canonical PPAR $\gamma$  target genes associated with adipogenesis. Instead, its primary mechanism involves the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPAR $\gamma$  at Serine 273. This targeted activity has positioned SR1824 and its analogs as promising candidates for the development of novel anti-diabetic and potentially other therapeutics with an improved side-effect profile compared to full PPAR $\gamma$  agonists. This technical guide provides an in-depth overview of SR1824, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

## Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPAR $\gamma$ ) is a ligand-activated transcription factor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin sensitivity. Full agonists of PPAR $\gamma$ , such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain, fluid retention, and bone fractures. These adverse effects are largely attributed to their broad transcriptional agonism.

Recent research has unveiled a distinct mechanism of PPAR $\gamma$  regulation that is separable from classical agonism. The phosphorylation of PPAR $\gamma$  at Serine 273 by Cdk5 has been identified as a key event in obesity-linked insulin resistance, leading to the dysregulation of a specific subset of genes, including the insulin-sensitizing adipokine, adiponectin.[1][2] This discovery has paved the way for the development of non-agonist PPAR $\gamma$  ligands that can block this phosphorylation event without activating the full spectrum of PPAR $\gamma$ -responsive genes. SR1824 has emerged as a potent example of such a ligand, offering a more targeted approach to modulating PPAR $\gamma$  activity.[1]

## Mechanism of Action

SR1824 exerts its effects through a novel, non-agonistic mechanism:

- **High-Affinity Binding:** SR1824 binds directly to the ligand-binding pocket of PPAR $\gamma$  with high affinity.[1]
- **No Classical Agonism:** Unlike TZDs, SR1824 does not induce the conformational changes in PPAR $\gamma$  that are required for the recruitment of co-activators and the subsequent transcriptional activation of genes typically associated with adipogenesis.[1]
- **Inhibition of Cdk5-mediated Phosphorylation:** The primary mode of action of SR1824 is the potent inhibition of Cdk5-mediated phosphorylation of PPAR $\gamma$  at Serine 273.[1] By binding to PPAR $\gamma$ , SR1824 induces a conformational state that prevents Cdk5 from accessing and phosphorylating this specific serine residue.

This targeted inhibition of PPAR $\gamma$  phosphorylation is believed to restore the expression of key genes, such as adiponectin, that are downregulated in states of insulin resistance, thereby contributing to its potential anti-diabetic effects.[1][2]

## Data Presentation

### Binding Affinity and Phosphorylation Inhibition

The following table summarizes the key quantitative data for SR1824 and its analog, SR1664.

Compound	Assay	Parameter	Value	Reference
SR1824	LanthaScreen TR-FRET Competitive Binding Assay	IC <sub>50</sub>	~100 nM	[3]
SR1664	LanthaScreen TR-FRET Competitive Binding Assay	IC <sub>50</sub>	80 nM	[1]
SR1664	In vitro Cdk5- mediated PPAR $\gamma$ Phosphorylation Assay	Half-maximal effect	20 - 200 nM	[1]

## Transcriptional Activity

SR1824 exhibits little to no classical transcriptional agonism on a PPAR $\gamma$ -responsive reporter gene.[1]

## Experimental Protocols

### LanthaScreen TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPAR $\gamma$  ligand-binding domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying molecular interactions. In this competitive binding assay, a terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged PPAR $\gamma$  LBD. A fluorescently labeled tracer compound also binds to the PPAR $\gamma$  LBD. When the tracer is bound, excitation of the Tb donor results in energy transfer to the tracer (acceptor), producing a FRET signal. Unlabeled ligands, such as SR1824, compete with the tracer for binding to the PPAR $\gamma$  LBD, leading to a decrease in the FRET signal in a dose-dependent manner.[4][5]

Materials:

- GST-tagged PPAR $\gamma$  LBD
- Terbium-labeled anti-GST antibody
- Fluorescently labeled PPAR $\gamma$  tracer
- Test compound (e.g., SR1824)
- Assay buffer
- 384-well microplates
- TR-FRET compatible plate reader

#### Procedure:

- Prepare serial dilutions of the test compound.
- Add the test compound dilutions to the microplate wells.
- Add a pre-mixed solution of the fluorescent tracer and the GST-tagged PPAR $\gamma$ -LBD.
- Add the terbium-labeled anti-GST antibody.
- Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
- Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for the acceptor).
- Calculate the emission ratio (520 nm / 490 nm).
- Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.<sup>[6]</sup>

## In Vitro Cdk5-mediated PPAR $\gamma$ Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of PPAR $\gamma$  by Cdk5.

Principle: Recombinant Cdk5/p25 (a constitutively active form of Cdk5) is incubated with recombinant PPAR $\gamma$  in the presence of [ $\gamma$ - $^{32}$ P]ATP. The incorporation of the radiolabeled phosphate into PPAR $\gamma$  is then measured. The effect of a test compound is determined by its ability to reduce this incorporation.<sup>[7][8]</sup>

#### Materials:

- Recombinant active Cdk5/p25
- Recombinant purified PPAR $\gamma$
- [ $\gamma$ - $^{32}$ P]ATP
- Kinase assay buffer
- Test compound (e.g., SR1824)
- SDS-PAGE gels and blotting apparatus
- Phosphorimager

#### Procedure:

- Pre-incubate purified PPAR $\gamma$  with the test compound or vehicle control on ice.
- Initiate the kinase reaction by adding Cdk5/p25 and [ $\gamma$ - $^{32}$ P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS loading buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Expose the membrane to a phosphor screen and quantify the radiolabeled PPAR $\gamma$  band using a phosphorimager.

- Normalize the phosphorylation signal to the total amount of PPAR $\gamma$  protein, which can be determined by Coomassie staining or Western blotting.

## Cell-based TNF $\alpha$ -induced PPAR $\gamma$ Phosphorylation Assay

This assay evaluates the ability of a compound to inhibit PPAR $\gamma$  phosphorylation in a cellular context.

Principle: Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF $\alpha$ ), can induce the phosphorylation of PPAR $\gamma$  at Serine 273 in adipocytes. This assay measures the level of phosphorylated PPAR $\gamma$  in cells treated with TNF $\alpha$  in the presence or absence of a test compound.<sup>[1]</sup>

Materials:

- Differentiated adipocytes (e.g., 3T3-L1 cells or PPAR $\gamma$ -null MEFs reconstituted with wild-type PPAR $\gamma$ )
- TNF $\alpha$
- Test compound (e.g., SR1824)
- Cell lysis buffer
- Antibodies: anti-PPAR $\gamma$  and anti-phospho-PPAR $\gamma$  (Ser273)
- Western blotting reagents and equipment

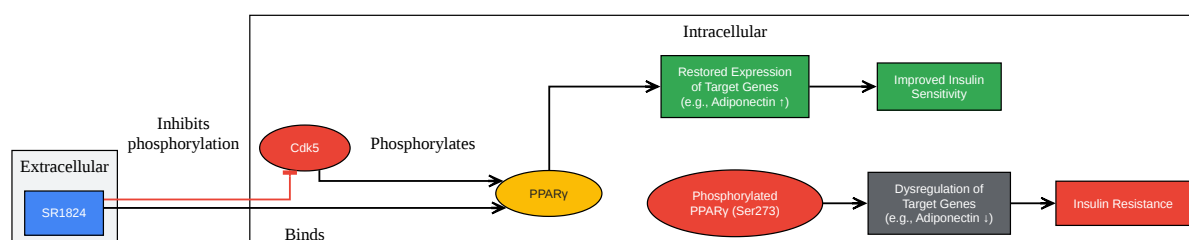
Procedure:

- Culture and differentiate adipocytes.
- Treat the differentiated adipocytes with the test compound or vehicle for a specified pre-incubation period.
- Stimulate the cells with TNF $\alpha$  for a short period (e.g., 15-30 minutes).
- Lyse the cells and collect the protein extracts.

- Determine protein concentration using a standard method (e.g., BCA assay).
- Perform Western blot analysis using antibodies specific for total PPAR $\gamma$  and phosphorylated PPAR $\gamma$  (Ser273).
- Quantify the band intensities and express the level of phosphorylated PPAR $\gamma$  relative to the total PPAR $\gamma$ .

## Mandatory Visualizations

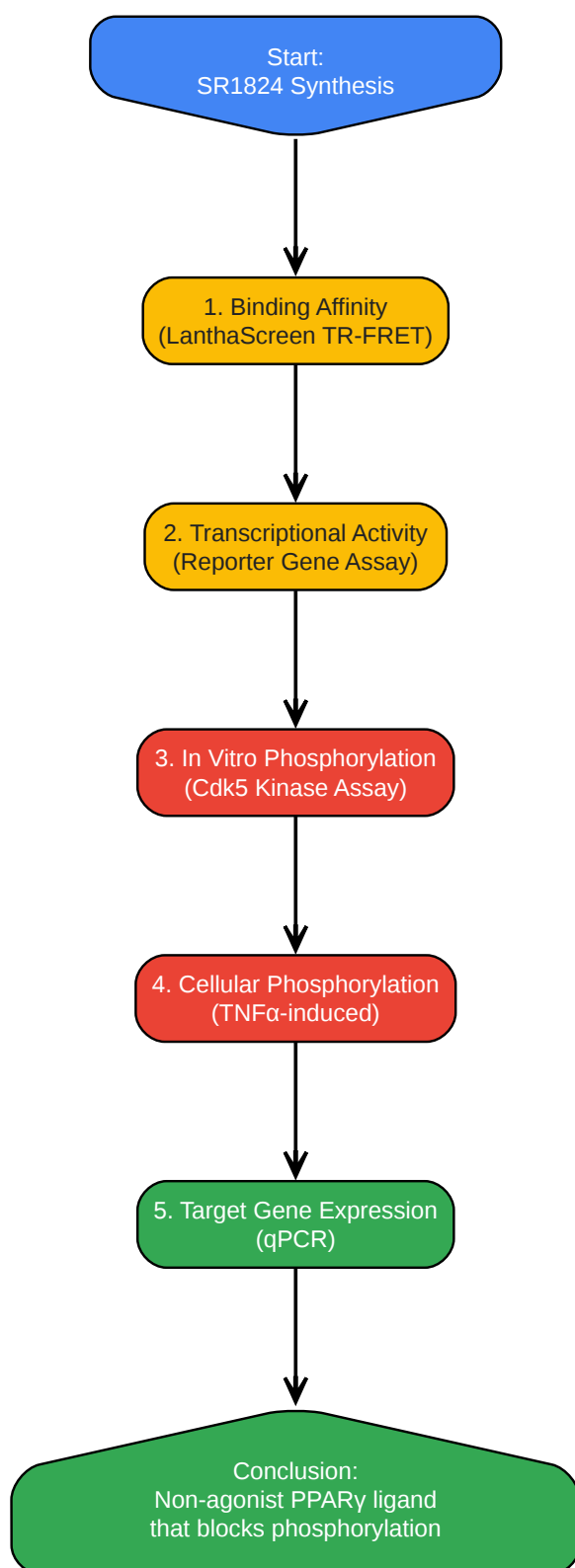
### Signaling Pathway of SR1824 Action



[Click to download full resolution via product page](#)

Caption: SR1824 binds to PPAR $\gamma$  and inhibits its phosphorylation by Cdk5.

## Experimental Workflow for SR1824 Characterization



[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anti-Diabetic Actions of a Non-Agonist PPAR $\gamma$  Ligand Blocking Cdk5-Mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity-linked phosphorylation of PPAR $\gamma$  by cdk5 is a direct target of the anti-diabetic PPAR $\gamma$  ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 8, Dose response curves of ML244 ( Left panel) and SR1824 (Right panel) as compared to rosiglitazone in the competitive Lanthascreen assay (n=3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- To cite this document: BenchChem. [SR1824: A Non-Agonist PPAR $\gamma$  Ligand with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591233#sr-1824-as-a-non-agonist-ppar-ligand]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)